molecular formula C4H4BF3KN B2911478 Potassium (2-cyanocyclopropyl)trifluoroborate CAS No. 1698912-05-8

Potassium (2-cyanocyclopropyl)trifluoroborate

Cat. No.: B2911478
CAS No.: 1698912-05-8
M. Wt: 172.99
InChI Key: YMLRHOTWKDACLL-UHFFFAOYSA-N
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Description

Potassium (2-cyanocyclopropyl)trifluoroborate (CAS 1698912-03-6) is an air- and moisture-stable organoboron reagent that serves as a valuable building block in synthetic organic chemistry, particularly for the Suzuki-Miyaura cross-coupling reaction . Its tetracoordinate boron center masks the reactivity of the C-B bond, making it a protected form of a boronic acid that can withstand various synthetic transformations while remaining poised for late-stage functionalization . This compound enables the chemoselective introduction of the strained, functional-group-rich trans-2-cyanocyclopropyl group into complex molecular architectures, such as pharmaceuticals and agrochemicals. The stability and readiness of potassium trifluoroborate salts make them convenient and powerful alternatives to boronic acids, which can suffer from protodeboronation, and boronate esters, which often exhibit sluggish reactivity . As a key intermediate, it provides researchers with a reliable strategy for constructing cyclopropane-containing compounds under mild, aqueous conditions often compatible with a wide range of functional groups . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;(2-cyanocyclopropyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BF3N.K/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLRHOTWKDACLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC1C#N)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698912-05-8
Record name potassium (2-cyanocyclopropyl)trifluoroboranuide
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-cyanocyclopropyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-cyanocyclopropylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. This reaction typically proceeds under mild conditions and results in the formation of the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the stringent requirements for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-cyanocyclopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, aryl halides, and bases such as potassium carbonate. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are cyclopropyl-substituted arenes .

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "Potassium (2-cyanocyclopropyl)trifluoroborate" is not available in the search results, some information regarding the applications of trifluoroborates and cyclopropyltrifluoroborates can be extracted.

Potassium Trifluoroborates:

  • General Information: Potassium trifluoroborates are moisture- and air-stable organoboron reagents suitable for oxidative conditions .
  • Cross-Coupling Reactions: Potassium alkyltrifluoroborates have become useful reagents for alkyl transfers . Primary alkyltrifluoroborates can be accessed through the addition of alkyl Grignard reagents to trimethyl borate and by hydroboration of alkenes, followed by treatment with KHF2 .
  • Primary Alkyltrifluoroborates: Primary alkyltrifluoroborates undergo cross-coupling with aryl- and 1-alkenyl trifluoromethanesulfonates . Effective bases such as Cs2CO3 can promote this transformation in combination with PdCl2(dppf)·CH2Cl2 and a THF/H2O solvent system . These conditions are also suitable for the cross-coupling of alkylboronic acids and esters with aryl electrophiles .
  • Alkenyl Bromides: Potassium primary alkyltrifluoroborates have demonstrated cross-coupling with alkenyl bromides using PdCl2(dppf)·CH2Cl2 and Cs2CO3 in a toluene/H2O solvent system .
  • Suzuki-Miyaura Cross-Coupling Reactions: One-pot synthesis of trisubstituted conjugated dienes has been demonstrated via sequential Suzuki-Miyaura cross-coupling reactions .

Cyclopropyltrifluoroborates :

  • Importance: Incorporating cyclopropyl groups into complex molecules is increasingly important because of the prevalence of cyclopropyl-substituted natural products and biologically active molecules .
  • Stability: Trifluoroborate analogs are more resistant to protodeboronation, making them more stable than cyclopropylboronic acid .
  • Stereodefined Substrates: Stereodefined substrates can be prepared from alkenylboronic acids and cross-coupled with aryl bromides using Pd(PPh3)4 and K3PO4·3H2O in a toluene/H2O solvent system, retaining the configurations of the cyclopropane stereocenters .
  • Synthesis: 1,2,3-syn-cis-substituted potassium cyclopropyltrifluoroborates can be synthesized from allylic alcohols, a gem-dizinc carbenoid, and trimethyl borate with subsequent addition of KHF2 .
  • Cross-Coupling with Aryl Halides: Potassium cyclopropyltrifluoroborate can be cross-coupled with aryl halides using Pd(OAc)2 and CyJohnPhos, K3PO4 in a toluene/H2O solvent system . It can also be prepared by treating the corresponding boronic acid with KHF2 and cross-coupled with aryl- and heteroaryl chlorides using Pd(OAc)2 and XPhos, K2CO3 in a CMPE/H2O solvent system .
  • Applications: Potassium cyclopropyltrifluoroborate can be cross-coupled with 6-chloropurine using Pd(OAc)2 and di(1-adamantyl)-n-butyl-phosphine (n-BuPAd2) .

Specific Example:

  • This compound: This specific compound is listed as a product available for purchase .

Mechanism of Action

The mechanism by which potassium (2-cyanocyclopropyl)trifluoroborate exerts its effects is primarily through its participation in cross-coupling reactions. The compound acts as a nucleophilic partner in these reactions, where the trifluoroborate group facilitates the transfer of the cyclopropyl group to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately forming the desired carbon-carbon bond .

Comparison with Similar Compounds

Cyclopropyl and Cyclobutyltrifluoroborates

Potassium cyclopropyltrifluoroborate lacks the cyano substituent but shares the strained cyclopropane ring. In cross-coupling reactions with benzyl chlorides, it achieves 82% yield under optimized conditions (Pd₂(dba)₃, RuPhos, K₂CO₃, toluene/H₂O) .

Potassium cyclobutyltrifluoroborate (larger four-membered ring) shows moderate reactivity in coupling with aryl chlorides (e.g., 65% yield with 4-chlorotoluene) . The smaller cyclopropane ring in the target compound may confer faster reaction kinetics but lower thermal stability due to ring strain.

Alkenyl and Alkynyl Trifluoroborates

Potassium (3-butenyl)trifluoroborate (allylic structure) has a melting point >300°C and solubility in methanol . Its linear alkenyl group facilitates coupling with aryl halides but lacks the steric constraints of the cyclopropane ring.

Potassium (cyclopropylethynyl)trifluoroborate combines a cyclopropane ring with an ethynyl group. This compound is used in synthesizing organometallic precursors, where the ethynyl group enables further functionalization . The cyano group in the target compound may offer similar versatility but with distinct electronic effects (e.g., stronger electron-withdrawing nature).

Aromatic Trifluoroborates

Potassium (4-cyanophenyl)trifluoroborate shares the cyano substituent but on an aromatic ring. It has a structural similarity score of 0.97 compared to the target compound . Aromatic trifluoroborates generally exhibit higher resonance stabilization, which may enhance their stability in storage but reduce reactivity in coupling reactions compared to aliphatic analogs.

The cyano group in the target compound avoids halogen-related complications but may require tailored catalysts for efficient coupling.

Complex Functionalized Trifluoroborates

Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate features a nitrogen-containing heterocycle, offering basicity that influences solubility and catalyst interaction . Such compounds are niche in applications like peptide modifications, whereas the target compound’s cyclopropane-cyano motif is more suited for rigid, stereoselective syntheses.

Data Tables

Table 1: Physical and Reactivity Comparison

Compound Structure Melting Point (°C) Key Reactivity (Yield/Conditions) Stability Notes
Potassium (2-cyanocyclopropyl)trifluoroborate Cyano-cyclopropane Not Reported Not Reported (assumed moderate) High (tetracoordinate boron)
Potassium cyclopropyltrifluoroborate Cyclopropane Not Reported 82% with benzyl chloride Moderate (ring strain)
Potassium (4-cyanophenyl)trifluoroborate Aromatic + cyano Not Reported Structural similarity score: 0.97 High (resonance stabilization)
Potassium (3-butenyl)trifluoroborate Alkenyl >300 Soluble in methanol Moderate (allylic stability)

Table 2: Functional Group Influence on Reactivity

Functional Group Example Compound Impact on Reactivity
Cyano (aliphatic) This compound Electron-withdrawing, may reduce coupling efficiency
Cyclopropane Potassium cyclopropyltrifluoroborate Ring strain enhances reactivity but lowers stability
Aromatic + cyano Potassium (4-cyanophenyl)trifluoroborate Resonance stabilization improves shelf life
Halogen Potassium (2-bromo-6-fluorophenyl)trifluoroborate Electrophilicity increases but risks side reactions

Biological Activity

Potassium (2-cyanocyclopropyl)trifluoroborate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group, which enhances its stability and reactivity in various chemical reactions. The compound can be synthesized through cross-coupling reactions involving potassium trifluoroborate and suitable electrophiles, making it a versatile reagent in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Preparation of Trifluoroborate Salt : The starting material, 2-cyanocyclopropylboronic acid, is treated with potassium fluoride to yield the corresponding trifluoroborate salt.
  • Cross-Coupling Reactions : This salt can undergo palladium-catalyzed cross-coupling with various electrophiles, including halides and triflates, to generate a range of biologically active compounds .

Antimicrobial Properties

Research indicates that compounds containing the trifluoroborate moiety exhibit significant antimicrobial activity. For instance, derivatives of triazoles and thiadiazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoroborate group appears to enhance the bioactivity of these compounds by improving their solubility and stability in biological systems .

The biological activity of this compound may be attributed to its ability to interfere with essential cellular processes such as protein synthesis and cell wall integrity in bacteria. The compound may inhibit key enzymes or pathways involved in these processes, leading to bacterial cell death .

Case Studies

  • Antibacterial Activity Screening : A study conducted on various triazole derivatives demonstrated that those incorporating trifluoroborate groups exhibited enhanced antibacterial properties compared to their non-trifluoroborated counterparts. These findings suggest that this compound could serve as a lead compound for developing new antibiotics .
  • Cancer Research : Preliminary investigations into the anticancer potential of trifluoroborate-containing compounds indicate that they may induce apoptosis in tumor cells through mechanisms involving p53 activation. This pathway is crucial for regulating cell cycle progression and apoptosis, particularly in cancer cells where p53 function is often compromised .

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells Observed Effect Reference
AntibacterialE. coli, S. aureusInhibition of growth
AnticancerTumor cellsInduction of apoptosis
Enzyme InhibitionVariousDisruption of metabolic pathways

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Potassium (2-cyanocyclopropyl)trifluoroborate?

Answer: Potassium trifluoroborates are typically synthesized via transmetallation or nucleophilic substitution. For cyclopropyl derivatives, a two-step approach is often used:

Cyclopropane Functionalization : Introduce the cyanide group via radical or transition-metal-catalyzed cyanation of cyclopropane precursors.

Trifluoroborate Formation : React the cyanocyclopropyl intermediate with boron trifluoride (BF₃·OEt₂) in the presence of potassium fluoride (KF) to form the trifluoroborate salt.

  • Key Optimization : Use anhydrous conditions to prevent hydrolysis, and employ Soxhlet extraction for purification if solubility issues arise .

Basic: How is this compound characterized to confirm structural integrity?

Answer: Multinuclear NMR spectroscopy is critical:

  • ¹H NMR : Probes cyclopropane ring protons (δ 0.5–1.5 ppm) and cyanide proximity effects.
  • ¹¹B NMR : A singlet near δ -2 to -3 ppm confirms trifluoroborate formation (J = ~37 Hz for B-F coupling) .
  • ¹⁹F NMR : Three equivalent fluorine atoms resonate at δ -131 to -135 ppm.
  • FT-IR : A sharp C≡N stretch at ~2200 cm⁻¹ validates the cyano group .

Advanced: What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Answer: The trifluoroborate anion hydrolyzes in situ to generate reactive boronic acid species (R-B(OH)₂), which transmetallate with palladium catalysts. The cyanocyclopropyl group enhances stability by reducing protodeboronation. Key factors:

  • Fluoride Role : Accelerates hydrolysis and stabilizes intermediates via [R-BF₃]⁻ → [R-BF₂(OH)]⁻ equilibria .
  • Solvent Effects : Aqueous THF (10:1 THF/H₂O) optimizes coupling efficiency by balancing boronic acid generation and catalyst activity .

Advanced: How can researchers mitigate solubility challenges during derivatization of this compound?

Answer: Low solubility in polar aprotic solvents (e.g., acetone, acetonitrile) complicates purification. Strategies include:

  • Continuous Soxhlet Extraction : Efficiently isolates the product from inorganic salts (e.g., KBr) .
  • Co-solvent Systems : Use DMF/water mixtures to enhance solubility during SN2 reactions with electrophiles.
  • Cryogenic Precipitation : Cool reaction mixtures to -20°C to precipitate pure trifluoroborate salts .

Advanced: How do solvent systems influence the efficiency of cross-coupling reactions involving this compound?

Answer: Solvent polarity and water content critically impact reaction pathways:

  • Toluene/Water (3:1) : Poor efficiency due to phase separation and incomplete boronic acid generation (<55% yield).
  • THF/Water (10:1) : Homogeneous conditions promote hydrolysis and transmetallation, achieving >95% yield with minimal side products (e.g., protodeboronation <2%) .
  • Optimization Tip : Add KF (1–2 equiv) to stabilize intermediates and suppress aryl-aryl homocoupling .

Advanced: What strategies resolve contradictions in reported catalytic systems for cyanocyclopropyl trifluoroborate couplings?

Answer: Discrepancies in catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) arise from ligand effects and base strength:

  • Ligand Screening : Bulky ligands (e.g., SPhos) prevent β-hydride elimination in alkylboron couplings.
  • Base Selection : Mild bases (K₂CO₃) minimize cyanide group decomposition, while stronger bases (Cs₂CO₃) accelerate transmetallation but risk side reactions .
  • Protocol Harmonization : Pre-activate the catalyst with aryl halides before adding the trifluoroborate to suppress homocoupling .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and decomposition .
  • PPE : Impervious gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during reactions to mitigate exposure to volatile cyanide byproducts .

Advanced: How does the electron-withdrawing cyano group influence the reactivity of the cyclopropane ring in cross-coupling reactions?

Answer: The C≡N group:

  • Stabilizes Transition States : Enhances palladium’s oxidative addition into strained C-C bonds via conjugation.
  • Reduces Ring Strain : Delocalizes electron density, preventing ring-opening side reactions.
  • Directs Regioselectivity : Polarizes the cyclopropane, favoring coupling at the less substituted carbon .

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